molecular formula C16H21N3O4S B12154708 3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide

3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B12154708
M. Wt: 351.4 g/mol
InChI Key: VYKUYWMRBOEYCK-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a hydrazinyl group connected to a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 2,6-dioxocyclohexanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N,N-diethylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-Dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[2-(2,6-Dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,6-Dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a hydrazinyl group and a sulfonamide moiety.

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

N,N-diethyl-3-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H21N3O4S/c1-3-19(4-2)24(22,23)13-8-5-7-12(11-13)17-18-16-14(20)9-6-10-15(16)21/h5,7-8,11,20H,3-4,6,9-10H2,1-2H3

InChI Key

VYKUYWMRBOEYCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(CCCC2=O)O

Origin of Product

United States

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